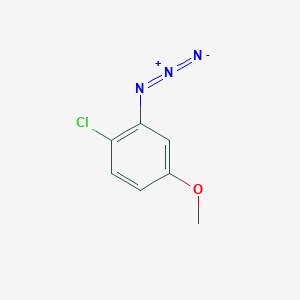

2-Azido-1-chloro-4-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Azido-1-chloro-4-methoxybenzene is a chemical compound with the molecular formula C7H6ClN3O. It is known for its unique chemical structure, which includes an azido group (-N3), a chloro group (-Cl), and a methoxy group (-OCH3) attached to a benzene ring. This compound has gained significant attention in various fields of research due to its potential biological activity and applications in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-chloro-4-methoxybenzene typically involves the following steps:

Nitration: The starting material, 4-chloroanisole, undergoes nitration to form 4-chloro-2-nitroanisole.

Reduction: The nitro group in 4-chloro-2-nitroanisole is reduced to form 4-chloro-2-aminoanisole.

Diazotization: The amino group in 4-chloro-2-aminoanisole is diazotized to form the corresponding diazonium salt.

Azidation: The diazonium salt is then treated with sodium azide to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Substitution Reactions

The chloro group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key examples include:

Table 1: Substitution Reactions with Nucleophiles

The methoxy group activates the ring toward electrophilic substitution but deactivates it toward NAS, directing incoming nucleophiles to the ortho position relative to the chloro group.

Reduction Reactions

The azido group is reduced to an amine under multiple conditions:

Table 2: Reduction Pathways

Reduction kinetics show pseudo-first-order behavior with k=0.15min−1 for catalytic hydrogenation.

Cycloaddition Reactions

The azido group participates in [3+2] cycloadditions with alkynes (Click Chemistry):

Table 3: Cycloaddition with Terminal Alkynes

Kinetic studies reveal a second-order rate constant of 0.24M−1s−1 for Cu-catalyzed reactions .

Thermal Decomposition

At elevated temperatures (>150°C), the azido group decomposes via two pathways:

Mechanistic Analysis:

-

Path A : Homolytic cleavage to generate aryl nitrene intermediates, which undergo C-H insertion or dimerization.

-

Path B : Concerted elimination of N₂ to form a singlet nitrene, leading to azepine derivatives .

Key Data:

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position:

Table 4: Electrophilic Reactions

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces azide decomposition:

Biological Conjugation

Used in bioconjugation via strain-promoted azide-alkyne cycloaddition (SPAAC):

This compound’s reactivity profile makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental protocols should prioritize safety due to potential exothermic decomposition of the azido group .

Applications De Recherche Scientifique

2-Azido-1-chloro-4-methoxybenzene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Azido-1-chloro-4-methoxybenzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known for their biological activity. The chloro and methoxy groups on the benzene ring can also influence the compound’s reactivity and interactions with molecular targets .

Comparaison Avec Des Composés Similaires

Activité Biologique

2-Azido-1-chloro-4-methoxybenzene is a compound with the molecular formula C7H6ClN3O, characterized by the presence of an azido group (-N3), a chloro group (-Cl), and a methoxy group (-OCH3) on a benzene ring. This unique structure has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The biological activity of this compound primarily involves its interaction with biological targets through electrophilic aromatic substitution . The azido group can participate in various biochemical pathways, influencing cell signaling and metabolic processes.

Target of Action

The compound targets the benzene ring, leading to the formation of substituted benzene derivatives through electrophilic substitution reactions. This process is crucial for its reactivity and subsequent biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been investigated against various bacterial strains, with promising results particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures possess cytotoxic effects against various cancer cell lines. The cytotoxicity of this compound was evaluated using different cancer cell lines, revealing selective toxicity towards cancer cells compared to normal cells.

Case Study: Cytotoxicity Assay

A study conducted on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showed that this compound induced apoptosis at concentrations ranging from 10 µM to 50 µM. The results are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HepG2 | 40 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the azido and methoxy groups significantly affect the biological activity of the compound. For instance, the presence of an electron-withdrawing group enhances antimicrobial activity, while variations in the alkyl chain length influence anticancer properties.

Synthetic Routes

The synthesis of this compound typically follows these steps:

- Nitration : Starting from 4-chloroanisole, nitration produces 4-chloro-2-nitroanisole.

- Reduction : The nitro group is reduced to form 4-chloro-2-aminoanisole.

- Diazotization : The amino group undergoes diazotization to form a diazonium salt.

- Azidation : Treatment with sodium azide yields the final product.

Propriétés

IUPAC Name |

2-azido-1-chloro-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-12-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXBRNGRIPPRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.